![molecular formula C14H20FN3O B2604654 N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide CAS No. 937619-57-3](/img/structure/B2604654.png)
N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide
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Description
N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of piperidine derivatives and has been shown to exhibit various biological activities.
Scientific Research Applications
Advanced Oxidation Processes in Environmental Remediation
Advanced oxidation processes (AOPs) have garnered attention for treating recalcitrant compounds in the environment, with a focus on water treatment. AOPs involve the generation of highly reactive species that can degrade various organic pollutants. The review by Qutob et al. (2022) discusses the use of AOPs in degrading acetaminophen, highlighting the generation of different kinetics, mechanisms, and by-products through these processes. Such studies underscore the utility of AOPs in breaking down complex organic molecules, potentially including N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide, into less harmful compounds. This technology could be applied for environmental remediation, particularly in treating pharmaceutical contaminants in water sources (Qutob et al., 2022).
Metabolism and Toxicity of Acetamide Derivatives
Research into the biological effects of acetamide and its derivatives, such as the work by Kennedy (2001), provides insight into the metabolism and potential toxicological impacts of these compounds. Understanding the metabolic pathways and biological interactions of acetamide derivatives is crucial for evaluating the safety and environmental impact of new chemical entities, including this compound. Such studies contribute to the development of safer pharmaceuticals and chemicals by identifying metabolic products that may pose health risks (Kennedy, 2001).
Pharmacodynamics and Pharmacokinetics in Drug Development
The exploration of pharmacodynamics and pharmacokinetics is vital in drug development, as demonstrated by Peltoniemi et al. (2016) in their review of ketamine. This research highlights the importance of understanding the mechanisms of action, metabolism, and excretion of drugs for optimizing therapeutic efficacy and minimizing adverse effects. By studying the pharmacokinetic and pharmacodynamic properties of compounds like this compound, researchers can better predict their behavior in the body, guiding dosage recommendations and administration routes for potential therapeutic applications (Peltoniemi et al., 2016).
properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-10-4-2-3-7-18(10)9-14(19)17-11-5-6-12(15)13(16)8-11/h5-6,8,10H,2-4,7,9,16H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOFFAXGZDVGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=CC(=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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